molecular formula C19H16BrFN2O3 B2748299 (Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444652-95-3

(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Cat. No. B2748299
CAS RN: 444652-95-3
M. Wt: 419.25
InChI Key: DINBCJXFHCZRNX-UHFFFAOYSA-N
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Description

(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a chemical compound with potential applications in scientific research. This compound is a member of the enamide family, which has been widely studied due to its diverse biological activities.

Mechanism of Action

The mechanism of action of (Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis. It may also have a neuroprotective effect through the inhibition of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the degradation of neurotransmitters.
Biochemical and physiological effects:
In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth and migration of cancer cells. In animal models, this compound has demonstrated neuroprotective effects and improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in lab experiments is its potent anticancer activity against a range of cancer cell lines. It also has potential as a therapeutic agent for neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of (Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to optimize the synthesis method to improve yields and purity of the compound. Additionally, the compound could be tested in combination with other anticancer agents to determine its potential as a synergistic therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its potent anticancer activity and neuroprotective effects make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of (Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide involves the reaction of 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by a cyclization reaction to form the final product. This process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O3/c1-2-25-17-9-13(7-14(10-22)19(23)24)8-16(20)18(17)26-11-12-3-5-15(21)6-4-12/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINBCJXFHCZRNX-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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